Collagenase Chromophore Substrate Test Substance
Overview
Description
The Collagenase Chromophore Substrate Test Substance is a specialized biochemical reagent used primarily for the quantitative determination of collagenase activity. This compound is known for its specificity and sensitivity in detecting collagenase enzymes, which play a crucial role in the breakdown of collagen in biological tissues. The compound’s chemical name is 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH , and it has the molecular formula C25H30N4O5 with a molecular weight of 466.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the Collagenase Chromophore Substrate Test Substance involves several key steps:
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Formation of the Azobenzene Chromophore: : The synthesis begins with the preparation of the azobenzene chromophore. This is typically achieved through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with a phenol derivative to produce the azobenzene compound.
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Peptide Coupling: : The azobenzene chromophore is then coupled with a peptide sequence. This is usually done using standard peptide synthesis techniques, such as the use of carbodiimide coupling agents (e.g., EDCI) in the presence of a base (e.g., N-methylmorpholine).
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Protection and Deprotection Steps: : Throughout the synthesis, various protecting groups are used to prevent unwanted side reactions. These groups are later removed under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of the this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification Techniques: Methods such as crystallization, chromatography, and lyophilization are employed to purify the final product.
Quality Control: Rigorous testing, including HPLC and mass spectrometry, is conducted to ensure the purity and activity of the compound.
Chemical Reactions Analysis
Types of Reactions
The Collagenase Chromophore Substrate Test Substance undergoes several types of chemical reactions:
Hydrolysis: The primary reaction is the hydrolysis of the peptide bond by collagenase enzymes, resulting in the cleavage of the chromophore from the peptide.
Oxidation and Reduction: The azobenzene chromophore can undergo redox reactions, which may affect its colorimetric properties.
Substitution Reactions: The phenyl groups in the chromophore can participate in electrophilic aromatic substitution reactions under certain conditions.
Common Reagents and Conditions
Collagenase Enzymes: These are the primary reagents used to catalyze the hydrolysis of the substrate.
Buffers: Phosphate-buffered saline (PBS) is commonly used to maintain the pH during enzymatic reactions.
Redox Agents: Compounds like sodium dithionite can be used to study the redox behavior of the azobenzene chromophore.
Major Products Formed
Scientific Research Applications
The Collagenase Chromophore Substrate Test Substance has a wide range of applications in scientific research:
Biochemistry: It is used to study the activity and specificity of collagenase enzymes, which are important in tissue remodeling and disease processes.
Cell Biology: Researchers use this compound to investigate the role of collagenases in cell migration, invasion, and extracellular matrix degradation.
Medicine: The compound is employed in diagnostic assays to measure collagenase levels in various diseases, including arthritis and cancer.
Industrial Applications: It is used in the development of collagenase inhibitors, which have therapeutic potential in treating diseases involving excessive collagen degradation.
Mechanism of Action
The mechanism of action of the Collagenase Chromophore Substrate Test Substance involves the specific cleavage of the peptide bond by collagenase enzymes. The molecular targets are the peptide bonds within the substrate, and the pathway involves:
Enzyme-Substrate Binding: The collagenase enzyme binds to the substrate at the specific peptide bond.
Catalytic Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of the chromophore.
Colorimetric Detection: The cleavage of the chromophore results in a color change, which can be quantitatively measured to determine enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Collagenase Substrate: Similar to the Collagenase Chromophore Substrate Test Substance but may lack the chromophore for colorimetric detection.
Renin Substrate: Used for the detection of renin activity, another proteolytic enzyme.
des-Arg9-[Leu8]-Bradykinin Acetate Salt: A peptide substrate used in various enzymatic assays.
Uniqueness
The this compound is unique due to its specific design for collagenase detection, incorporating a chromophore that allows for easy and quantitative measurement of enzyme activity. This specificity and ease of use make it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-17(2)15-21(24(31)32)26-23(30)22-9-6-14-29(22)25(33)34-16-18-10-12-20(13-11-18)28-27-19-7-4-3-5-8-19/h3-5,7-8,10-13,17,21-22H,6,9,14-16H2,1-2H3,(H,26,30)(H,31,32)/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWCICAVNWGMDQ-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746745 | |
Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98640-71-2 | |
Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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